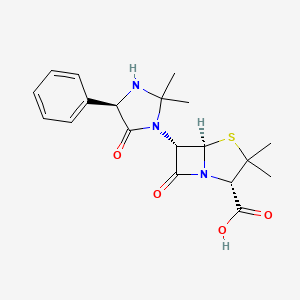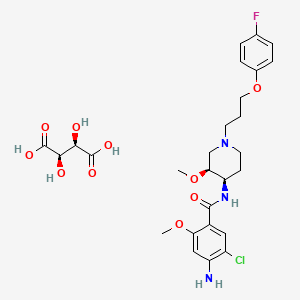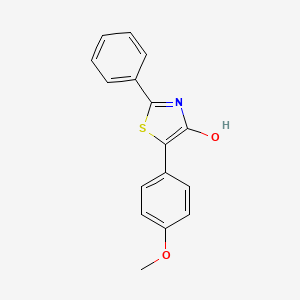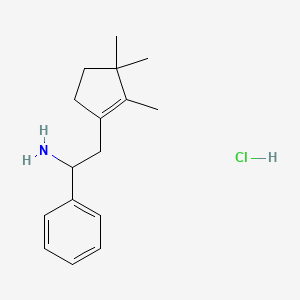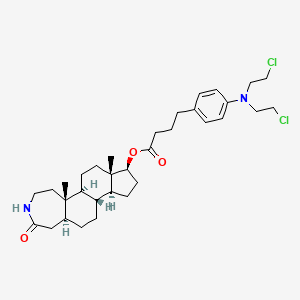
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate: is a synthetic compound that combines structural elements of steroids and alkylating agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate involves multiple steps, starting from the appropriate steroid precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17beta position.
Aza-Homo Rearrangement: Formation of the 3-aza-A-homo structure.
Alkylation: Attachment of the p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group at the 17beta position can undergo oxidation to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17beta-hydroxy compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe to study steroid hormone receptors and their interactions. Medicine Industry : Could be used in the development of new materials with specific properties.
作用機序
The compound exerts its effects through a combination of steroid receptor binding and alkylation of DNA. The steroid portion of the molecule interacts with hormone receptors, while the alkylating agent forms covalent bonds with DNA, leading to cell cycle arrest and apoptosis.
類似化合物との比較
17beta-Hydroxy-5alpha-androstan-3-one: A steroid with similar structural features but lacking the alkylating agent moiety.
N,N-bis(2-chloroethyl)amine: An alkylating agent without the steroid structure.
Uniqueness: The combination of steroid and alkylating agent functionalities in 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate makes it unique, offering dual modes of action that can be exploited for therapeutic purposes.
特性
CAS番号 |
131959-75-6 |
|---|---|
分子式 |
C33H48Cl2N2O3 |
分子量 |
591.6 g/mol |
IUPAC名 |
[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-32-16-19-36-30(38)22-24(32)8-11-26-27-12-13-29(33(27,2)15-14-28(26)32)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-17-34)21-18-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChIキー |
IBKGSDVBEJZQSV-GFYOBVKKSA-N |
異性体SMILES |
C[C@]12CCNC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
正規SMILES |
CC12CCNC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


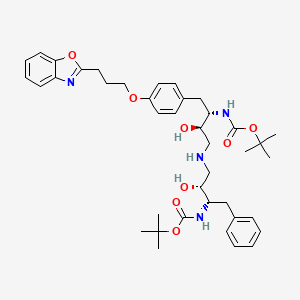
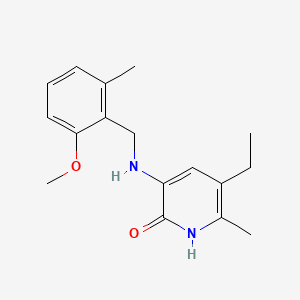

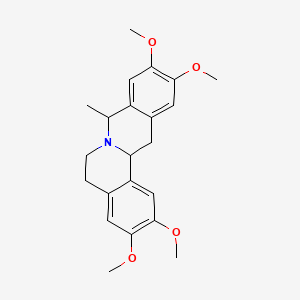

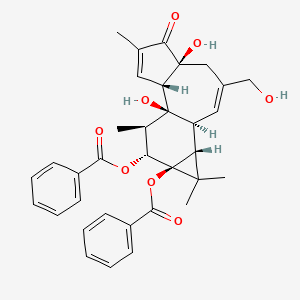
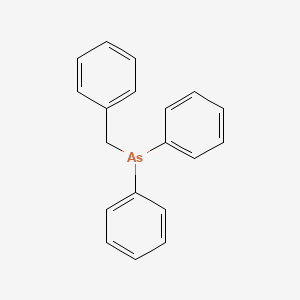
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
